3-chloro-6-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine
説明
This compound belongs to the [1,2,4]triazolo[4,3-b]pyridazine class, characterized by a fused triazole-pyridazine core. Its structure features a chloro group at position 3 and a sulfanyl (-S-) bridge at position 6, which connects to a 3-(trifluoromethyl)benzyl moiety (Fig. 1). The trifluoromethyl group enhances lipophilicity and metabolic stability, while the sulfanyl linker may influence electronic properties and binding interactions in biological systems .
特性
IUPAC Name |
3-chloro-6-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClF3N4S/c14-12-19-18-10-4-5-11(20-21(10)12)22-7-8-2-1-3-9(6-8)13(15,16)17/h1-6H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJVRNMDIBMURDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CSC2=NN3C(=NN=C3Cl)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClF3N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthesis of the Triazolo-Pyridazine Core
The foundational step involves constructing thetriazolo[4,3-b]pyridazine scaffold. Source outlines a method starting with 3,6-dichloropyridazine (1) , which undergoes hydrazination with hydrazine monohydrate under microwave irradiation (100°C, 1 hour) to yield 3-chloro-6-hydrazinopyridazine (2) in quantitative yield. Subsequent cyclization with trifluoroacetic acid (TFA) or phosphorus oxychloride (POCl₃) forms the triazole ring, producing 6-chloro-3-(trifluoromethyl)-triazolo[4,3-b]pyridazine (3) .
Introduction of the Sulfanyl Group
The sulfanyl moiety is introduced via nucleophilic aromatic substitution. Source describes reacting intermediate 3 with 3-(trifluoromethyl)benzyl mercaptan in the presence of a base such as potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80–100°C for 12–24 hours. This step proceeds with moderate to high yields (60–85%), depending on the stoichiometry of the mercaptan and reaction time.
Key Data:
One-Pot Multicomponent Synthesis
Source reports a solvent-free, one-pot method for synthesizing bis-triazolopyridazines. While tailored for sterically hindered derivatives, the protocol—using 3,6-dihydrazinopyridazine , aldehydes, and iodobenzene diacetate (IBD)—offers insights into streamlining the synthesis. For the target compound, substituting the aldehyde with 3-(trifluoromethyl)benzyl thiol precursor could enable in situ formation of the sulfanyl-linked intermediate, followed by oxidative cyclization with IBD.
Advantages:
- Eliminates solvent use, aligning with green chemistry principles.
- Reduces purification steps via in situ intermediate generation.
Optimization and Challenges
Chlorination Efficiency
Chlorination of the pyridazine ring (e.g., using POCl₃) is critical for subsequent functionalization. Source notes that excess POCl₃ (5–10 equivalents) and reflux conditions (110°C, 6 hours) maximize yields. However, over-chlorination or decomposition requires careful temperature control.
Steric and Electronic Effects
The electron-withdrawing trifluoromethyl group and bulky benzylsulfanyl moiety necessitate optimized reaction conditions. Polar aprotic solvents (DMF, DMSO) enhance solubility, while microwave irradiation (as in Source) accelerates reactions hindered by steric effects.
化学反応の分析
Types of Reactions
3-chloro-6-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and sulfanyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of substituted triazolopyridazines with various functional groups.
科学的研究の応用
Chemistry
The compound serves as a building block in organic synthesis, particularly in the development of more complex molecules. Its ability to undergo various chemical reactions makes it a valuable intermediate in synthetic chemistry.
Types of Reactions
- Oxidation : Can be oxidized using agents like hydrogen peroxide.
- Reduction : Capable of reduction reactions with sodium borohydride.
- Substitution : Engages in nucleophilic substitution at the chloro and sulfanyl groups.
Biological Applications
Research indicates that this compound has significant potential in biological applications, particularly as an enzyme inhibitor and in therapeutic contexts.
Enzyme Inhibition
The compound is studied for its ability to inhibit specific enzymes by binding to their active sites. This mechanism can disrupt various cellular processes, making it a candidate for drug development.
Therapeutic Effects
- Anti-inflammatory Activities : Investigated for potential use in treating inflammatory diseases.
- Anticancer Properties : Preliminary studies suggest efficacy against certain cancer cell lines, indicating its potential as an anticancer agent.
Medicinal Chemistry
In medicinal chemistry, 3-chloro-6-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine is being explored for its pharmacological effects:
Case Studies
- Antimalarial Activity : A related series of compounds have shown promising results against Plasmodium falciparum, with some derivatives exhibiting low IC50 values (e.g., 2.24 μM) .
- Antimicrobial Activity : Triazole derivatives have demonstrated significant antibacterial and antifungal properties, suggesting potential applications in treating infections.
Industrial Applications
In industrial settings, this compound can be utilized in the development of new materials and as a catalyst in various chemical reactions. Its stability and reactivity make it suitable for applications requiring specific chemical transformations.
作用機序
The mechanism of action of 3-chloro-6-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound can also interfere with cellular signaling pathways, leading to various biological effects .
類似化合物との比較
Substituent Variations at Position 3
Key Observations :
Variations at Position 6
Key Observations :
- Sulfanyl-Linked Trifluoromethylbenzyl : The trifluoromethyl group in the target compound enhances hydrophobic interactions, while the sulfanyl bridge balances electronic effects. This contrasts with thienyl or chlorophenyl substituents, which prioritize π-π stacking .
- Antimicrobial Activity : Compounds with chlorophenyl groups (e.g., 9a) exhibit strong antibacterial effects, suggesting the target compound’s trifluoromethylbenzyl group may shift activity toward eukaryotic targets (e.g., cancer or inflammation) .
生物活性
3-Chloro-6-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine is a compound of interest due to its potential biological activities. This article discusses its chemical properties, biological activity, and relevant research findings.
- Molecular Formula : C13H8ClF3N4S
- Molecular Weight : 344.74 g/mol
- CAS Number : 303996-19-2
The compound features a triazole fused with a pyridazine ring and contains a trifluoromethyl group, which may influence its pharmacological properties.
Anticancer Properties
Research indicates that derivatives of triazolo-pyridazines exhibit significant anticancer activity. For instance, compounds with similar structures have been shown to inhibit the mesenchymal–epithelial transition factor (c-Met) protein kinase, which is implicated in various cancers. The inhibition of c-Met has been associated with reduced tumor growth and metastasis in preclinical models .
Inhibition of Enzymatic Activity
The compound's structure suggests potential for enzyme inhibition. Triazole derivatives have been reported to modulate various biological pathways by acting as inhibitors for enzymes such as BACE-1 (beta-secretase), which is relevant in Alzheimer's disease research. The specific activity of this compound in this context remains to be fully elucidated but warrants investigation given the structural similarities to known inhibitors .
Neuropharmacological Effects
Some studies have highlighted the neuropharmacological potential of triazolo derivatives. For example, compounds containing similar scaffolds have shown GABA_A allosteric modulating activity, which could be beneficial in treating anxiety disorders and other neurological conditions .
Study on c-Met Inhibition
A study focused on triazolo derivatives demonstrated that modifications at the 6-position of the triazole ring could enhance potency against c-Met. The compound's ability to selectively inhibit c-Met was assessed in vitro, showing promising results that suggest further exploration for therapeutic applications in oncology .
Structure-Activity Relationship (SAR)
A comprehensive SAR analysis indicated that the presence of the trifluoromethyl group significantly influences the biological activity of related compounds. This modification appears to enhance lipophilicity and improve binding affinity to target proteins, which is crucial for drug design .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C13H8ClF3N4S |
| Molecular Weight | 344.74 g/mol |
| CAS Number | 303996-19-2 |
| Potential Activities | Anticancer, Enzyme Inhibition, Neuropharmacology |
Q & A
Q. What are the established synthetic routes for 3-chloro-6-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves multi-step reactions:
Cyclization : Formation of the triazolo-pyridazine core via hydrazine derivatives and chloro-pyridazine precursors under reflux conditions .
Sulfanyl Group Introduction : Nucleophilic substitution using 3-(trifluoromethyl)benzyl mercaptan in the presence of a base (e.g., NaH) to attach the sulfanyl group .
Chlorination : Selective chlorination at the 3-position using POCl₃ or NCS (N-chlorosuccinimide) .
Q. Optimization Strategies :
- Catalysts : Use of Pd-based catalysts for Suzuki coupling (if aryl groups are introduced) to improve yield (>75%) .
- Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but require careful temperature control (60–80°C) to avoid side products .
- Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) ensures >95% purity .
Q. How is the molecular structure of this compound characterized, and what analytical techniques are critical?
Methodological Answer: Key techniques include:
Q. Table 1: Key Structural Parameters
| Parameter | Value/Description | Technique Used |
|---|---|---|
| C–S Bond Length | 1.76 Å | X-ray |
| CF₃ Chemical Shift (¹³C) | δ 125–130 ppm | NMR |
| Purity | >95% | HPLC |
Q. What preliminary biological activities have been reported for structurally related triazolo[4,3-b]pyridazine derivatives?
Methodological Answer: Related compounds exhibit:
Q. Mechanistic Insights :
- Sulfanyl and trifluoromethyl groups enhance membrane permeability and target binding (e.g., hydrophobic pockets in PDE4) .
Advanced Questions
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with improved potency?
Methodological Answer: Key SAR Findings :
Q. Table 2: SAR of Selected Derivatives
| Derivative | Activity (IC₅₀) | Key Structural Feature |
|---|---|---|
| 3-Cl, 6-SCH₂-CF₃Ph (target) | 50 nM (PDE4A) | Optimal lipophilicity |
| 3-Me, 6-SCH₂-Ph | 200 nM | Reduced potency |
| 3-Cl, 6-OCH₂-CF₃Ph | 120 nM | Lower metabolic stability |
Q. How can contradictions in biological data (e.g., varying IC₅₀ values across studies) be resolved?
Methodological Answer: Root Causes :
Q. Resolution Strategies :
Q. What computational methods are effective for predicting binding modes with targets like PDE4 or BRD4?
Methodological Answer:
- Molecular Docking (AutoDock Vina) : Predicts binding poses with RMSD <2.0 Å compared to X-ray structures .
- MD Simulations (GROMACS) : Confirms stability of hydrogen bonds (e.g., triazole-N with Asp318 in PDE4A) over 100 ns .
- Free Energy Perturbation (FEP) : Quantifies ΔΔG for substituent modifications (e.g., CF₃ vs. CH₃ improves binding by ~2 kcal/mol) .
Q. What challenges arise in characterizing degradation products under physiological conditions?
Methodological Answer: Degradation Pathways :
- Hydrolysis : Cleavage of sulfanyl group at pH >9 forms 3-chloro-pyridazine .
- Oxidation : Sulfoxide/sulfone formation under H₂O₂ exposure .
Q. Analytical Challenges :
Q. How can reaction scalability be balanced with purity in continuous flow synthesis?
Methodological Answer: Flow Reactor Parameters :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
